Cas no 808-57-1 (2,3,6,7,10,11-Hexamethoxytriphenylene)

2,3,6,7,10,11-Hexamethoxytriphenylene is a polycyclic aromatic hydrocarbon derivative featuring six methoxy substituents symmetrically arranged on a triphenylene core. This compound exhibits notable electronic and optical properties due to its extended π-conjugation and rigid planar structure, making it valuable in organic electronics and materials science. Its high solubility in common organic solvents enhances processability for thin-film applications. The methoxy groups contribute to electron-donating characteristics, facilitating charge transport in organic semiconductors. Additionally, its stability under ambient conditions and well-defined molecular geometry make it a promising candidate for supramolecular chemistry and liquid crystal research. The compound is often utilized as a building block for advanced functional materials.
2,3,6,7,10,11-Hexamethoxytriphenylene structure
808-57-1 structure
Product Name:2,3,6,7,10,11-Hexamethoxytriphenylene
CAS No:808-57-1
MF:C24H24O6
MW:408.443767547607
MDL:MFCD00075571
CID:706998
PubChem ID:87571257
Update Time:2025-05-22

2,3,6,7,10,11-Hexamethoxytriphenylene Chemical and Physical Properties

Names and Identifiers

    • 2,3,6,7,10,11-Hexamethoxytriphenylene
    • Triphenylene,2,3,6,7,10,11-hexamethoxy-
    • TXROZCSFVVIBFI-UHFFFAOYSA-N
    • LS40829
    • 2,3,6,7,10.11-Hexamethoxytriphenylene
    • AX8227281
    • 2,3,6,7,10,11-hexamethoxy triphenylene
    • ST24021456
    • 2,3,6,7,10,11-Hexamethoxytriphenylene (ACI)
    • 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
    • 2,3,6,7,10,11-Hexamethoxytribenzobenzene
    • 808-57-1
    • CS-W009387
    • SCHEMBL1711296
    • YSSJ00704
    • DTXSID70404819
    • C76589
    • SB67046
    • DB-000808
    • H0898
    • AKOS015901614
    • MFCD00075571
    • DS-18496
    • C24H24O6
    • MDL: MFCD00075571
    • Inchi: 1S/C24H24O6/c1-25-19-7-13-14(8-20(19)26-2)16-10-22(28-4)24(30-6)12-18(16)17-11-23(29-5)21(27-3)9-15(13)17/h7-12H,1-6H3
    • InChI Key: TXROZCSFVVIBFI-UHFFFAOYSA-N
    • SMILES: O(C)C1C(OC)=CC2C3C(C4C(C=2C=1)=CC(OC)=C(OC)C=4)=CC(OC)=C(OC)C=3

Computed Properties

  • Exact Mass: 408.15700
  • Monoisotopic Mass: 408.157
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.4
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.7

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.216
  • Melting Point: 310-317 ºC
  • Boiling Point: 578.6±45.0°C at 760 mmHg
  • Flash Point: 235.8°C
  • Refractive Index: 1.632
  • PSA: 55.38000
  • LogP: 5.19780
  • Solubility: Not determined

2,3,6,7,10,11-Hexamethoxytriphenylene Security Information

2,3,6,7,10,11-Hexamethoxytriphenylene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2,3,6,7,10,11-Hexamethoxytriphenylene Pricemore >>

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2,3,6,7,10,11-Hexamethoxytriphenylene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) Solvents: Dichloromethane
Reference
1,5,9-Triazacoronenes: a Family of Polycyclic Heteroarenes Synthesized by a Threefold Pictet-Spengler Reaction
Wei, Junfa; et al, Angewandte Chemie, 2010, 49(44), 8209-8213

Production Method 2

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Iron chloride (FeCl3)
Reference
A high yield easy method for the preparation of alkoxy-substituted triphenylenes
Naarmann, Herbert; et al, Synthesis, 1994, (5), 477-8

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  5,5′-Bis(trifluoromethyl)-2,2′-bipyridine Solvents: Dimethylacetamide ;  10 min, 80 °C; 14 h, 80 °C
Reference
Nickel-Catalyzed Electroreductive Syntheses of Triphenylenes Using ortho-Dihalobenzene-Derived Benzynes
Li, Zhao-Ming; et al, Chinese Journal of Chemistry, 2022, 40(19), 2335-2344

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Oxygen Catalysts: Palladium Solvents: 2,2,2-Trifluoroethanol ;  0.3 h, rt
Reference
Aerobic Oxidative Intramolecular Aromatic Coupling via Heterogeneous Metal Catalysts
Fujimoto, Shigenobu; et al, Advanced Synthesis & Catalysis, 2016, 358(19), 3057-3061

Production Method 5

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Catalysts: Carbon Solvents: Toluene ;  21 h, 70 °C
1.2 Reagents: Alumina
Reference
Carbocatalytic Oxidative Dehydrogenative Couplings of (Hetero)Aryls by Oxidized Multi-Walled Carbon Nanotubes in Liquid Phase
Wirtanen, Tom ; et al, Chemistry - A European Journal, 2019, 25(53), 12288-12293

Production Method 6

Reaction Conditions
1.1 Reagents: Tetrabutylammonium fluoride ,  Oxygen Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, rt
1.3 rt; overnight, rt
Reference
Facile Cyclization of Terphenyl to Triphenylene: A New Chemodosimeter for Fluoride Ions
Bhalla, Vandana; et al, Organic Letters, 2010, 12(3), 628-631

Production Method 7

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  1 min, rt
1.2 Reagents: Potassium tert-butoxide ;  16 h, 100 °C
Reference
Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes
Garcia-Lopez, Jose-Antonio; et al, Organic Letters, 2014, 16(9), 2338-2341

Production Method 8

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Bis(triphenylphosphine) nickel dibromide Solvents: Tetrahydrofuran ;  heated
Reference
O-Dihaloarenes as aryne precursors for nickel-catalyzed [2 + 2 + 2] cycloaddition with alkynes and nitriles
Hsieh, Jen-Chieh; et al, Chemical Communications (Cambridge, 2008, (26), 2992-2994

Production Method 9

Reaction Conditions
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane ;  rt
Reference
Over-Oxidation as the Key Step in the Mechanism of the MoCl5-Mediated Dehydrogenative Coupling of Arenes
Schubert, Moritz; et al, Angewandte Chemie, 2016, 55(3), 1156-1159

2,3,6,7,10,11-Hexamethoxytriphenylene Raw materials

2,3,6,7,10,11-Hexamethoxytriphenylene Preparation Products

2,3,6,7,10,11-Hexamethoxytriphenylene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:808-57-1)2,3,6,7,10,11-HEXAMETHOXYTRIPHENYLENE
Order Number:sfd3641
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
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Email:sales2@senfeida.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:808-57-1)2,3,6,7,10,11-Hexamethoxytriphenylene
Order Number:A864639
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:47
Price ($):248.0
Email:sales@amadischem.com

Additional information on 2,3,6,7,10,11-Hexamethoxytriphenylene

2,3,6,7,10,11-Hexamethoxytriphenylene: A Comprehensive Overview

The compound with CAS No 808-57-1, commonly referred to as 2,3,6,7,10,11-Hexamethoxytriphenylene, is a highly specialized organic molecule that has garnered significant attention in the fields of materials science and pharmacology. This compound is characterized by its unique triphenylene core structure, which is extensively substituted with methoxy groups at specific positions. The methoxy groups play a crucial role in modulating the electronic properties of the molecule, making it a promising candidate for various applications.

Recent studies have highlighted the potential of 2,3,6,7,10,11-Hexamethoxytriphenylene in the development of advanced materials. Researchers have explored its use in creating high-performance organic semiconductors due to its excellent charge transport properties. The molecule's ability to form ordered crystalline structures has been found to significantly enhance the efficiency of organic electronics devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These findings underscore the importance of triphenylene derivatives in modern material science.

In addition to its electronic applications, 2,3,6,7,10,11-Hexamethoxytriphenylene has shown potential in the pharmaceutical industry. Preclinical studies have demonstrated that this compound exhibits significant antioxidant and anti-inflammatory properties. The methoxy substitution pattern contributes to its bioavailability and stability within biological systems. These attributes make it a strong candidate for drug development targeting chronic inflammatory diseases and oxidative stress-related conditions.

The synthesis of 2,3,6,7,10,11-Hexamethoxytriphenylene involves a multi-step process that requires precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. These improvements are critical for scaling up production to meet the growing demand for this compound in both academic and industrial settings.

Moreover, the optical properties of 2,3,6,7,10,11-Hexamethoxytriphenylene have been extensively studied. Its ability to absorb and emit light across a wide spectral range makes it an attractive option for applications in optoelectronics and sensing technologies. Researchers have reported that incorporating this compound into photonic devices can significantly enhance their sensitivity and response times.

Looking ahead, the continued exploration of 2,3

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:808-57-1)2,3,6,7,10,11-HEXAMETHOXYTRIPHENYLENE
sfd3641
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:808-57-1)2,3,6,7,10,11-Hexamethoxytriphenylene
A864639
Purity:99%
Quantity:25g
Price ($):248.0
Email